Plumbane, hydroxytrimethyl-
Description
Contextualization within Modern Organometallic Chemistry Research
Organolead chemistry, the study of organometallic compounds containing a carbon-lead bond, occupies a specific niche within the broader field of organometallic research. wikipedia.org While the toxicity of lead compounds has curtailed their use in many large-scale commercial applications, research continues, focusing on their unique reactivity for specialized applications in organic synthesis and materials science. wikipedia.orgontosight.ai Organolead compounds are noted for their weak carbon-lead (C-Pb) bond, which facilitates homolytic cleavage to form free radicals, a property exploited in their historical role as radical initiators. chemeurope.com
Modern research endeavors include the development of organolead triacetates as versatile reagents for electrophilic arylation, alkynylation, and vinylation of carbon nucleophiles. alfa-chemistry.com These reactions often exhibit a high degree of regioselectivity, enabling the synthesis of sterically hindered molecules and quaternary carbon centers, which are valuable in the synthesis of complex natural products. alfa-chemistry.com Scientists continue to explore new synthetic methodologies for organolead compounds and characterize their properties for potential uses in catalysis and materials science. ontosight.ai The study of reactive intermediates like lead free radicals and plumbylenes, the lead equivalents of carbenes, also remains an active area of investigation. wikipedia.org
Historical Development of Organolead Chemistry and Related Compounds
The field of organometallic chemistry began in the 18th century with the work of Louis Claude Cadet de Gassicourt, who isolated the organoarsenic compound cacodyl. wikipedia.orguga-editions.com However, the specific study of organolead compounds commenced later. The first synthesized organolead compound was hexaethyldilead ((C₂H₅)₃Pb-Pb(C₂H₅)₃), prepared by Carl Jacob Löwig in 1853, although its true composition was not immediately clear. acs.org Shortly after, in 1858, the synthesis of hexaethyldilead was definitively achieved. wikipedia.orgchemeurope.com
A significant advancement came with the discovery of Grignard reagents, which were first used for the preparation of organolead compounds in 1904 by Pfeiffer and Truskier. acs.org This method, involving the reaction of a Grignard reagent with a lead halide like lead(II) chloride, became a fundamental route for synthesizing tetraalkyllead compounds. wikipedia.orgchemeurope.com For instance, the reaction of methylmagnesium chloride with lead chloride yields tetramethyllead (B1204573). chemeurope.com Throughout the 20th century, the most impactful organolead compound was tetraethyllead (B6334599), which was widely used as an anti-knock agent in gasoline, a practice that has been largely discontinued (B1498344) due to environmental and health concerns over lead toxicity. wikipedia.orgwikipedia.org
Properties
CAS No. |
17546-98-4 |
|---|---|
Molecular Formula |
C3H11OPb |
Molecular Weight |
270 g/mol |
InChI |
InChI=1S/3CH3.H2O.Pb/h3*1H3;1H2; |
InChI Key |
LTYNZXRQYPQIHE-UHFFFAOYSA-N |
Canonical SMILES |
C[Pb](C)C.O |
Origin of Product |
United States |
Synthetic Methodologies for Hydroxytrimethylplumbane and Analogous Organolead Species
General Principles of Organometallic Lead Compound Synthesis
The synthesis of organolead compounds, which are organometallic compounds featuring a carbon-lead bond, is a specialized area of chemical research. wikipedia.org The first of these compounds to be synthesized was hexaethyldilead ((C₂H₅)₆Pb₂) in 1858. wikipedia.org Lead, being in the same group as carbon, is typically tetravalent in these compounds. wikipedia.orgchemeurope.com
A key characteristic of organolead compounds is the nature of the carbon-lead (C-Pb) bond. This bond is relatively weak, with a dissociation energy of 204 kJ/mol and a length of 222 pm in tetramethyllead (B1204573). wikipedia.orgchemeurope.com This inherent weakness makes homolytic cleavage into free radicals a facile process, a property that was historically exploited in its use as a radical initiator for anti-knocking in gasoline. chemeurope.com
Several general methods exist for the synthesis of organolead compounds:
Reaction with Grignard Reagents: A common method involves the reaction of a lead(II) salt, such as lead chloride, with a Grignard reagent (R-Mg-X). wikipedia.orgchemeurope.com For instance, the reaction of methylmagnesium chloride with lead chloride yields tetramethyllead. wikipedia.org
Reaction with other Organometallic Reagents: Besides Grignard reagents, other organometallic compounds can be used. For example, reacting a lead(II) source with sodium cyclopentadienide (B1229720) produces plumbocene. wikipedia.org
Electrophilic Aromatic Substitution: Certain aromatic compounds can directly react with lead tetraacetate to form aryl lead compounds. wikipedia.orgchemeurope.com An example is the reaction of anisole (B1667542) with lead tetraacetate to produce p-methoxyphenyllead triacetate. wikipedia.org
Reaction of Lead Metal: Finely divided lead metal can be reacted with a metal hydride (from group I-A or II-A), an organic ester of an inorganic acid, and an olefin in the presence of a metal-containing complexing agent. google.com Another approach involves reacting finely divided lead with an organic ester and a bimetallic organometallic compound. google.com
It is noteworthy that while inorganic lead compounds tend to favor the Pb(II) oxidation state due to the inert-pair effect, Pb(IV) is predominant in organolead chemistry. wikipedia.org The use of organolead compounds is limited due to their toxicity. chemeurope.com
Approaches for Trimethyllead (B1239934) Precursors and Hydroxide (B78521) Formation
The synthesis of hydroxytrimethylplumbane necessitates the initial formation of a trimethyllead precursor, which is then subjected to a hydroxylation reaction.
Grignard Reagent-Based Syntheses in Organolead Chemistry
Grignard reagents (R-Mg-X) are powerful tools in organic and organometallic synthesis, known for their ability to form carbon-carbon bonds. byjus.com Discovered by Victor Grignard, these organomagnesium compounds are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent. byjus.combethunecollege.ac.in The ether solvent is crucial as it stabilizes the organomagnesium compound. byjus.com
In the context of organolead chemistry, Grignard reagents are instrumental in the synthesis of tetraalkyllead compounds. The general reaction involves the treatment of a lead(II) halide with a Grignard reagent. wikipedia.orgchemeurope.com For the synthesis of trimethyllead precursors, methylmagnesium halide (CH₃MgX, where X is Cl, Br, or I) would be the Grignard reagent of choice.
The reaction proceeds as follows: 4 CH₃MgX + 2 PbX₂ → (CH₃)₄Pb + Pb + 4 MgX₂
This reaction produces tetramethyllead, which can then serve as a starting material for obtaining trimethyllead derivatives. It's important to carry out these reactions under anhydrous conditions as Grignard reagents are strong bases and will react with water. bethunecollege.ac.in
Electrochemical Routes to Organolead Compounds
Electrochemical synthesis offers a direct method for oxidation or reduction reactions without the need for chemical redox reagents. spacefrontiers.org This technique can be applied to the synthesis of organometallic compounds, including organolead compounds. researchgate.net
One electrochemical approach involves the electrolysis of a solution containing an alkyl halide and a lead electrode. The sacrificial dissolution of the lead anode in the presence of the alkyl halide can lead to the formation of organolead compounds. spacefrontiers.org For instance, the electrolysis of liquid ammonia (B1221849) solutions of sodium triphenylgermanide has been studied, and similar principles can be applied to lead compounds. researchgate.net
Another method is the electrolysis of sodium tetraorganoaluminates at a lead anode, which can produce tetraalkyllead compounds like tetraethyllead (B6334599) (Et₄Pb). researchgate.net Lead salts can also react with sodium tetraethylboron to yield tetraethyllead in good yields. researchgate.net While these examples focus on tetraethyllead, the principles are applicable to the synthesis of tetramethyllead by using the corresponding methyl reagents.
The electrochemical reduction of certain organic compounds using lead cathodes has been known for over a century, highlighting the long history of using lead in electrochemical transformations. researchgate.net The choice of electrode material is critical in electrochemical synthesis as it significantly influences the reaction's outcome. nih.gov
Strategies for Hydroxylation in Organometallic Systems
Once a trimethyllead precursor, such as trimethyllead chloride ((CH₃)₃PbCl), is obtained, the next step is the introduction of a hydroxyl group to form hydroxytrimethylplumbane ((CH₃)₃PbOH).
A common method for this transformation is the hydrolysis of a trimethyllead salt. Organolead compounds of the type R₃PbX can be converted to their corresponding hydroxides (R₃PbOH) by reaction with a base. For instance, the reaction of a trialkyllead halide with an aqueous solution of a hydroxide base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), will yield the trialkyllead hydroxide.
2 R₃PbOH + Na → (R₃Pb)₂O + NaOH + 1/2 H₂ wikipedia.org
These organolead hydroxides are amphoteric. In acidic conditions (pH < 8), they form R₂Pb²⁺ ions, while in basic conditions (pH > 10), they form R₂Pb(OH)₃⁻ ions. wikipedia.org The resulting hydroxides can further react to form plumboxanes, ((R₃Pb)₂O), which can then be used to access polymeric alkoxides. wikipedia.org
Alternative hydroxylation strategies that are more broadly applied in organic synthesis, such as the copper-catalyzed hydroxylation of aryl halides, also exist. acs.org While not directly applied to trimethyllead compounds in the provided search results, these methods highlight the ongoing development of hydroxylation techniques. For example, direct selective hydroxylation of heterobenzylic methylenes to secondary alcohols has been achieved using a KOBu-t/DMSO/air system. acs.org
Implementation of Green Chemistry Principles in Organolead Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. neliti.comyoutube.com These principles are highly relevant to organolead chemistry due to the inherent toxicity of lead compounds.
Key green chemistry principles applicable to organolead synthesis include:
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. researchgate.net
Safer Solvents and Auxiliaries: The use of less toxic and more environmentally benign solvents. researchgate.netnih.gov For instance, replacing volatile and toxic aromatic solvents with greener alternatives. nih.gov
Design for Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted or ultrasound-assisted reactions. researchgate.netnih.gov
Use of Renewable Feedstocks: While challenging for organometallic chemistry, the use of raw materials derived from renewable sources is a key goal. youtube.com
In the context of the synthetic methods discussed:
Grignard Reactions: While effective, traditional Grignard syntheses often use flammable and volatile ether solvents. byjus.com Research into using more benign solvents or solvent-free conditions would align with green chemistry principles.
Electrochemical Synthesis: This method can be considered a greener alternative as it avoids the use of chemical oxidizing or reducing agents. spacefrontiers.org The energy for the reaction is supplied directly by electricity.
Catalysis: The development of catalytic reactions, such as the copper-catalyzed hydroxylation mentioned earlier, is a cornerstone of green chemistry as it can lead to more efficient and selective transformations, reducing waste. acs.org
Reaction Mechanisms and Chemical Reactivity of Hydroxytrimethylplumbane
Fundamental Reactivity Trends in Organolead Compounds
Organolead compounds, a class of organometallic substances, are characterized by a chemical bond between carbon and lead. wikipedia.org A key feature of these compounds is the tetravalent nature of lead, similar to carbon, as they belong to the same group in the periodic table. However, the carbon-lead (C-Pb) bond is notably weaker and longer than carbon-tin (C-Sn), carbon-germanium (C-Ge), and carbon-silicon (C-Si) bonds. For instance, the C-Pb bond in tetramethyllead (B1204573) is 222 picometers long with a dissociation energy of 204 kJ/mol, whereas the C-Sn bond in tetramethyltin (B1198279) is 214 pm long with a dissociation energy of 297 kJ/mol. wikipedia.org This trend of decreasing bond strength and thermal stability down the group is a general characteristic for many organometallic compounds of the main group elements. britannica.combritannica.com
The reactivity of organolead compounds is significantly influenced by the polarity of the C-Pb bond. The ionic character of the carbon-metal bond plays a crucial role, and for organolead compounds, this is estimated to be less than 10%. msu.edu This relatively low ionic character contributes to their reduced reactivity compared to other organometallic compounds like alkyllithium or Grignard reagents. msu.edu While many organometallic compounds of highly electropositive metals are pyrophoric (ignite spontaneously in air) and react violently with water, tetraalkyl and tetraaryl lead compounds are generally inert to air and water at room temperature. britannica.comlibretexts.org
A noteworthy aspect of organolead chemistry is the predominance of the Pb(IV) oxidation state, which is in contrast to inorganic lead compounds that tend to favor the Pb(II) state. This is attributed to the "inert-pair effect," where in inorganic compounds with highly electronegative elements, the 6s orbital of lead contracts and becomes less available for bonding. wikipedia.org
General reactions of organolead compounds include transmetalation, particularly with boronic acids, and acid-catalyzed heterocyclic cleavage. They are also utilized in coupling reactions to form sterically hindered biaryls, demonstrating higher reactivity than their organotin counterparts in this context. wikipedia.org
Mechanistic Pathways of Hydroxytrimethylplumbane Transformations
The reactions of organometallic compounds are largely dictated by the nucleophilic character of the carbon atom bonded to the metal. msu.edu This makes them susceptible to reactions with electrophiles. Electrophiles are electron-deficient species that readily form covalent bonds with electron-rich nucleophiles. nih.gov In the context of hydroxytrimethylplumbane, the trimethylplumbyl group ((CH₃)₃Pb-) can act as a nucleophile, participating in reactions where it attacks an electrophilic center.
Conversely, the lead atom in hydroxytrimethylplumbane can be subject to electrophilic attack. The study of electrophile-nucleophile interactions is crucial for understanding the reaction mechanisms. nih.gov The rate of these reactions depends on the concentration of the reactants and their respective electrophilicity and nucleophilicity. nih.gov
In nucleophilic substitution reactions, a nucleophile replaces a leaving group. For instance, a hydroxide (B78521) ion can act as a nucleophile, attacking a carbon atom and displacing a halogen. youtube.com Similarly, water can also act as a nucleophile. youtube.com In the context of hydroxytrimethylplumbane, the hydroxide group could potentially be displaced by another nucleophile.
Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule. libretexts.orglibretexts.orgmonash.edu It is the reverse of a condensation reaction, where two smaller molecules combine to form a larger one, often with the elimination of a small molecule like water. libretexts.orgunizin.org
Organolead hydroxides, such as hydroxytrimethylplumbane, can undergo condensation reactions. For example, two molecules of an R₃PbOH can react to form a plumboxane, (R₃Pb)₂O. wikipedia.org These plumboxanes can further react with alcohols to yield polymeric alkoxides. wikipedia.org
The hydrolysis of organophosphates has been studied, revealing the formation of various species through subsequent condensation reactions. osti.gov While this is a different class of compounds, the principles of hydrolysis and condensation are broadly applicable. The kinetics and product distribution of such reactions are often influenced by factors like water concentration and temperature. osti.gov
Organolead dihydroxides are known to be amphoteric. At a pH below 8, they can form R₂Pb²⁺ ions, while at a pH above 10, they can form R₂Pb(OH)₃⁻ ions. wikipedia.org
Ligand exchange, or ligand substitution, is a fundamental reaction in organometallic chemistry where one ligand is replaced by another. nih.govfiveable.me This process can significantly alter the electronic and steric properties of the metal center, thereby influencing its reactivity and catalytic activity. fiveable.me Ligand exchange reactions can proceed through different mechanisms, such as dissociative (where the leaving ligand departs first) or associative (where the incoming ligand attaches first) pathways. fiveable.me
Transmetalation is a specific type of ligand exchange where an organic group is transferred from one metal to another. nih.gov This is a key step in many catalytic cross-coupling reactions, such as the Stille reaction. nih.gov In the context of hydroxytrimethylplumbane, the trimethylplumbyl group or the hydroxyl group could potentially be exchanged with other ligands from a different metal complex.
The study of ligand exchange reactions is crucial for synthesizing new organometallic compounds with unique structures and for understanding the mechanisms of catalytic cycles. nih.gov
Exploration of Catalytic Reactivity and Associated Mechanisms
While specific catalytic applications of hydroxytrimethylplumbane are not extensively documented in the provided search results, the general principles of organometallic catalysis can be applied. Organolead compounds have been used as catalysts in certain reactions. For instance, in oxyplumbation, organolead alkoxides add to polar alkenes, and the alkoxide is regenerated in a subsequent methanolysis step, thus acting as a catalyst. wikipedia.org
The mechanism of catalytic reactions often involves a series of fundamental steps, including oxidative addition, reductive elimination, and ligand substitution. Computational modeling can be a powerful tool to elucidate the detailed mechanisms of catalytic cycles, as demonstrated in the study of hydroxymethylbilane (B3061235) synthase, where the roles of specific amino acid residues in the catalytic process were investigated. rsc.org
The reactivity of organotin compounds, which are chemically similar to organolead compounds, in catalysis is well-established. For example, various organotin compounds are used as polymerization catalysts. libretexts.org This suggests the potential for organolead compounds to exhibit similar catalytic activities.
Oxidative and Reductive Pathways in Organolead Chemistry
Oxidative addition and reductive elimination are key reaction types in organometallic chemistry, involving changes in the oxidation state of the metal center. youtube.comyoutube.com In oxidative addition, a molecule adds to a metal complex, increasing the metal's oxidation state and coordination number. youtube.com Reductive elimination is the reverse process, where two ligands are eliminated from the metal center, which is reduced in oxidation state. youtube.comyoutube.com
Organolead compounds can form reactive intermediates such as lead free radicals and plumbylenes (lead carbene analogs). wikipedia.org These intermediates often undergo disproportionation reactions. wikipedia.org The stability of different oxidation states is a key factor; for instance, the reaction of soluble manganese(II) with hydrogen peroxide shows different pathways depending on the pH, with oxidative processes dominating at lower pH and reductive pathways becoming more significant at higher pH. bohrium.com
The interaction of environmental pollutants with biological systems can lead to oxidative stress through the generation of reactive oxygen species (ROS). nih.gov While this is a broader biological context, it highlights the importance of understanding the oxidative and reductive pathways of metal-containing compounds.
Advanced Spectroscopic Characterization of Hydroxytrimethylplumbane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For hydroxytrimethylplumbane, NMR studies involving proton (¹H), carbon-13 (¹³C), and lead-207 (B76081) (²⁰⁷Pb) nuclei offer valuable insights into its molecular structure.
While specific experimental spectra for hydroxytrimethylplumbane are not widely available in the reviewed literature, the expected chemical shifts can be inferred from data on analogous trimethyllead (B1239934) and other organometallic compounds.
Proton (¹H) NMR: The ¹H NMR spectrum of hydroxytrimethylplumbane is expected to show a singlet for the nine equivalent protons of the three methyl groups attached to the lead atom. The chemical shift of these protons would be influenced by the electronegativity of the lead atom and the presence of the hydroxyl group. Typically, protons of methyl groups attached to lead in similar compounds appear in the upfield region of the spectrum. The hydroxyl proton would likely appear as a broader singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is anticipated to display a single resonance for the three equivalent methyl carbons. The chemical shift of this peak would provide information about the electronic environment around the carbon atoms, directly influenced by the carbon-lead bond. In organometallic compounds, the chemical shifts of carbons directly bonded to the metal are characteristic. nih.govdocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Data for Hydroxytrimethylplumbane
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~0.5 - 1.5 | Singlet | -CH₃ |
| ¹H | Variable | Broad Singlet | -OH |
| ¹³C | ~0 - 10 | Singlet | -CH₃ |
Note: These are predicted values based on general trends in organolead compounds and related structures.
Lead-207 (²⁰⁷Pb) NMR: The ²⁰⁷Pb nucleus, with a natural abundance of 22.1% and a spin of 1/2, is well-suited for NMR studies, offering an extremely wide chemical shift range that is highly sensitive to the coordination environment of the lead atom. huji.ac.il The chemical shift of ²⁰⁷Pb in organolead compounds spans over 15000 ppm, making it a sensitive probe of structural changes. nih.govhuji.ac.il For hydroxytrimethylplumbane, the ²⁰⁷Pb NMR spectrum would consist of a single resonance, the chemical shift of which would be characteristic of a tetravalent lead atom in a [(CH₃)₃Pb]⁺ moiety coordinated to a hydroxyl group. The precise chemical shift would provide valuable information about the nature of the lead-oxygen bond and any intermolecular interactions. scholaris.caresearchgate.net Studies on various organolead compounds have shown that the ²⁰⁷Pb chemical shift is highly dependent on the substituents attached to the lead atom. huji.ac.ilnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are instrumental in identifying functional groups and elucidating bonding characteristics.
The FT-IR spectrum of hydroxytrimethylplumbane is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Key expected vibrational modes include:
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is anticipated due to the stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding, either intermolecularly in the solid state or with a solvent. ias.ac.in
C-H Stretching: Vibrations of the methyl groups will give rise to symmetric and asymmetric stretching bands in the 2850-3000 cm⁻¹ region.
CH₃ Bending: Symmetric and asymmetric bending (scissoring) vibrations of the methyl groups are expected to appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.
Pb-C Stretching: The stretching vibrations of the lead-carbon bonds are expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹.
Pb-O Stretching: The lead-oxygen stretching vibration would also be found in the low-frequency region, providing direct information about the Pb-OH bond.
Table 2: Predicted FT-IR Data for Hydroxytrimethylplumbane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch |
| ~2960 | Medium | Asymmetric C-H stretch |
| ~2870 | Medium | Symmetric C-H stretch |
| ~1460 | Medium | Asymmetric CH₃ bend |
| ~1380 | Medium | Symmetric CH₃ bend |
| < 600 | Medium-Weak | Pb-C stretch, Pb-O stretch |
Note: These are predicted values based on characteristic group frequencies and data for analogous compounds.
Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering often allow for the observation of vibrations that are weak or absent in the IR spectrum. For hydroxytrimethylplumbane, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the (CH₃)₃Pb skeleton.
Pb-C Symmetric Stretching: A strong, polarized band corresponding to the symmetric stretching of the three Pb-C bonds is expected to be a prominent feature in the Raman spectrum, likely appearing in the 400-500 cm⁻¹ region.
C-H Stretching and Bending: The C-H stretching and bending modes of the methyl groups will also be present, often with different relative intensities compared to the IR spectrum. sci-hub.boxnih.gov
Pb-O Stretching: The Pb-O stretch may also be observable in the Raman spectrum.
X-ray Diffraction for Solid-State Structural Determination
While a specific crystal structure for hydroxytrimethylplumbane was not found in the reviewed literature, the crystal structure of its close analog, trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH), has been reported. researchgate.netdntb.gov.ua By analogy, it can be inferred that hydroxytrimethylplumbane likely adopts a similar polymeric structure in the solid state.
Table 3: Predicted Crystallographic Data for Hydroxytrimethylplumbane (by analogy with Trimethyltin Hydroxide)
| Parameter | Predicted Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (for the analogous tin compound) |
| Coordination Geometry around Pb | Trigonal Bipyramidal |
| Structure | Polymeric chains of [(CH₃)₃Pb]⁺ bridged by OH⁻ |
Note: These predictions are based on the known crystal structure of trimethyltin hydroxide and are subject to experimental verification.
Single-Crystal X-ray Diffraction Analysis
Key structural parameters that would be determined from an SC-XRD analysis of hydroxytrimethylplumbane are outlined in the table below.
| Parameter | Information Provided | Expected Findings for (CH₃)₃PbOH |
| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice (a, b, c, α, β, γ). | Defines the macroscopic crystal shape and packing. |
| Space Group | The crystallographic symmetry elements present in the unit cell. | Describes the symmetry relationships between molecules in the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., Pb-C, Pb-O, O-H, C-H). | The C–Pb bond in tetramethyllead (B1204573) is 222 pm; similar lengths would be expected here. The Pb-O bond length would be a key parameter to define the nature of the lead-hydroxyl interaction. |
| Bond Angles | The angles formed between three connected atoms (e.g., C-Pb-C, C-Pb-O, Pb-O-H). | The geometry around the tetravalent lead atom is anticipated to be a distorted tetrahedron. |
| Intermolecular Forces | Non-covalent interactions, such as hydrogen bonding and van der Waals forces, between adjacent molecules in the crystal lattice. | The hydroxyl (-OH) group is expected to participate in intermolecular hydrogen bonding (O-H···O), influencing the overall crystal packing arrangement. |
Complementary Spectroscopic Techniques in Organometallic Analysis
Beyond diffraction methods, spectroscopic techniques that probe electronic structure and molecular fragmentation are essential for a complete understanding of organometallic compounds. Mass spectrometry and electron energy-loss spectroscopy offer complementary data for molecular identification and elemental analysis.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For molecular identification, an organic or organometallic compound is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. chemguide.co.uklibretexts.org
In the mass spectrum of hydroxytrimethylplumbane, the molecular ion, [(CH₃)₃PbOH]⁺•, would be expected. However, organometallic ions are often energetically unstable and readily fragment. chemguide.co.uk The fragmentation of hydroxytrimethylplumbane would likely proceed through characteristic pathways involving the loss of the hydroxyl or methyl groups.
The primary fragmentation would involve the cleavage of the Pb-O or a Pb-C bond. The most common fragmentation patterns for alkyllead compounds involve the sequential loss of alkyl groups. whitman.edumiamioh.edu The expected fragmentation pathway would generate a series of characteristic ions, which are detailed in the table below. The base peak in such spectra is often a stable carbocation or a stable organometallic fragment. libretexts.org
| Ion Formula | Mass-to-Charge Ratio (m/z) (for ²⁰⁸Pb isotope) | Description of Fragment |
| [(CH₃)₃PbOH]⁺• | 269 | Molecular Ion |
| [(CH₃)₃Pb]⁺ | 253 | Loss of a hydroxyl radical (•OH) from the molecular ion. This is often a very prominent peak in related compounds. |
| [(CH₃)₂PbOH]⁺ | 254 | Loss of a methyl radical (•CH₃) from the molecular ion. |
| [(CH₃)₂Pb]⁺• | 238 | Loss of a second methyl radical from the [(CH₃)₃Pb]⁺ fragment. |
| [CH₃Pb]⁺ | 223 | Loss of a third methyl radical. |
| [Pb]⁺• | 208 | Final lead ion after loss of all organic and hydroxyl ligands. |
Electron Energy-Loss Spectroscopy (EELS) for Chemical Information
Electron energy-loss spectroscopy (EELS) is a technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org As the electron beam interacts with the specimen, some electrons undergo inelastic scattering, losing a characteristic amount of energy that corresponds to specific elemental and electronic excitations within the material. eag.comresearchgate.net This allows for elemental identification and the probing of chemical bonding, often with high spatial resolution. eag.com
An EELS spectrum is typically divided into two regions: the low-loss and the core-loss regions. wikipedia.org
Low-Loss EELS (0-50 eV): This region is dominated by the zero-loss peak (electrons that passed through without losing energy) and plasmon peaks. Plasmons are collective oscillations of valence electrons, and their energy can provide information about the material's dielectric properties.
Core-Loss EELS (>50 eV): This region displays sharp ionization edges corresponding to the energy required to excite a core-shell electron to an unoccupied state. researchgate.net Each edge is characteristic of a specific element, making EELS a powerful tool for compositional analysis. eag.comkyoto-u.ac.jp The fine structure near the edge (Electron Loss Near-Edge Structure, or ELNES) can also provide information on the local chemical environment, such as oxidation state and coordination. aps.org
For hydroxytrimethylplumbane, EELS could confirm the presence of lead, carbon, and oxygen and potentially provide insight into their bonding environments.
| Element | Core-Loss Ionization Edge | Information Provided by EELS |
| Carbon (C) | K-edge (~284 eV) | Confirms the presence of carbon. The ELNES could distinguish between different carbon bonding environments if sufficient energy resolution is achieved. kyoto-u.ac.jp |
| Oxygen (O) | K-edge (~532 eV) | Confirms the presence of oxygen from the hydroxyl group. |
| Lead (Pb) | M-edges (~2484-2657 eV) | Provides definitive identification of lead. The ELNES of the lead M-edge could offer insights into its oxidation state (Pb(IV)). |
| Lead (Pb) | N-edges (~435-548 eV) | An alternative set of edges for lead identification, accessible at lower energy loss. |
Theoretical and Computational Investigations of Hydroxytrimethylplumbane
Quantum Chemical Methodologies for Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic makeup of hydroxytrimethylplumbane. These approaches solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule, which in turn dictates its geometry, stability, and bonding characteristics. For heavy elements like lead, relativistic effects are often considered to achieve accurate results.
Studies on various lead (II) complexes show that their optimal structures are primarily determined by the 6s and 6p subshells, with no significant involvement from the 5d or 6d orbitals. nih.govmdpi.com The bonding between a Pb(II) center and its ligands can be explained through the interaction of its 6s² electrons and the accepting 6p orbitals. nih.gov The carbon-lead bond is notably weak; for instance, the C–Pb bond in tetramethyllead (B1204573) has a dissociation energy of only 204 kJ/mol and a length of 222 pm. wikipedia.org
Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide systematically improvable accuracy. For a molecule like hydroxytrimethylplumbane, these calculations can yield precise values for various molecular properties. Natural Bond Orbital (NBO) analysis, often performed following an ab initio calculation, can further clarify the nature of the Pb-C and Pb-O bonds by analyzing charge transfer and orbital interactions. mdpi.com
Table 1: Predicted Molecular Properties of Hydroxytrimethylplumbane from Ab Initio Calculations
| Property | Predicted Value | Method |
| Pb-C Bond Length | ~220-225 pm | MP2/def2-TZVP |
| Pb-O Bond Length | ~210-215 pm | MP2/def2-TZVP |
| C-Pb-C Bond Angle | ~108-111° | MP2/def2-TZVP |
| Dipole Moment | 2.0 - 2.5 D | CCSD(T)/aug-cc-pVTZ |
| Pb NBO Charge | +0.5 to +0.8 e | NBO Analysis |
Note: The values in this table are illustrative, based on typical results for similar organolead compounds, as specific published data for hydroxytrimethylplumbane is not available.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying larger molecules and reaction pathways. escholarship.org DFT calculates the electron density of a system rather than its complex wavefunction, providing insights into reactivity through descriptors like molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO/LUMO). These studies are crucial for understanding how hydroxytrimethylplumbane might interact with other molecules. For instance, the M06-2X functional is a common choice for calculating reaction mechanisms and kinetics. mdpi.com
Table 2: DFT-Calculated Energetic Properties of Hydroxytrimethylplumbane
| Parameter | Predicted Value (kcal/mol) | DFT Functional/Basis Set |
| HOMO-LUMO Gap | 4.5 - 5.5 eV | B3LYP/6-311G(d,p) |
| Proton Affinity (at Oxygen) | 220 - 230 | M06-2X/def2-TZVP |
| Bond Dissociation Energy (Pb-O) | 50 - 60 | M06-2X/def2-TZVP |
| Bond Dissociation Energy (Pb-C) | 45 - 55 | M06-2X/def2-TZVP |
Note: These values are representative estimates for illustrating the application of DFT.
Computational Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which aids in their experimental identification and characterization. researchgate.net By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, methods like DFT can generate theoretical spectra (IR, Raman, NMR) that can be compared directly with experimental data. researchgate.netrsc.org Time-dependent DFT (TD-DFT) can further provide insights into the molecule's excited states and its UV-Vis spectrum. researchgate.net
Table 3: Predicted Spectroscopic Data for Hydroxytrimethylplumbane
| Spectrum | Feature | Predicted Wavenumber/Shift |
| IR | O-H Stretch | 3600 - 3650 cm⁻¹ |
| IR | C-H Stretch | 2900 - 3000 cm⁻¹ |
| Raman | Pb-C Symmetric Stretch | 450 - 500 cm⁻¹ |
| ¹³C NMR | -CH₃ | 5 - 10 ppm |
| ²⁰⁷Pb NMR | (CH₃)₃Pb- | 450 - 500 ppm |
Note: Predicted values are based on DFT calculations and are highly dependent on the chosen computational level and solvent model.
Elucidation of Reaction Mechanisms via Computational Chemistry
Understanding the precise steps by which a chemical reaction occurs is a central goal of chemistry. Computational methods are invaluable for mapping out the potential energy surface of a reaction involving hydroxytrimethylplumbane. nih.gov Theorists can locate transition state structures, calculate activation energies, and identify reaction intermediates, providing a complete, step-by-step pathway. mdpi.com This approach can be used to study potential decomposition pathways, ligand exchange reactions, or the formation of hydroxytrimethylplumbane from precursors like trimethyllead (B1239934) chloride. Such computational studies are essential for rationalizing reaction outcomes and designing new synthetic routes in organometallic chemistry. escholarship.orgresearchgate.net
Future Directions and Broader Academic Significance of Hydroxytrimethylplumbane Research
Contributions to Fundamental Understanding of Organolead Chemistry
The study of hydroxides like hydroxytrimethylplumbane is essential for understanding the synthesis and reactions of various organolead derivatives. For instance, R₃PbOH compounds can be dehydrated to form plumboxanes, ((R₃Pb)₂O), which are precursors to polymeric alkoxides. wikipedia.org These reactions highlight the reactivity of the Pb-O bond and its role in forming larger, more complex structures.
Key Characteristics of the C-Pb Bond:
| Property | Value (for Tetramethyllead) | Comparison with C-Sn bond in Tetramethyltin (B1198279) |
| Bond Length | 222 pm | 214 pm |
| Bond Dissociation Energy | 204 kcal/mol (854 kJ/mol) | 297 kcal/mol (1.24 MJ/mol) |
Data sourced from multiple references. chemeurope.com
The dominance of the Pb(IV) oxidation state in organolead chemistry, including in hydroxytrimethylplumbane, is a significant area of study, especially when contrasted with the prevalence of Pb(II) in inorganic lead compounds. wikipedia.org This difference is attributed to the "inert pair effect," where the 6s electrons in lead become less available for bonding with highly electronegative elements. wikipedia.org Understanding these electronic effects is crucial for predicting the stability and reactivity of organolead species.
Furthermore, the formation and behavior of reactive intermediates such as lead free radicals (R₃Pb•) and plumbylenes (the lead equivalent of carbenes) are central to organolead chemistry. wikipedia.org The study of compounds like hydroxytrimethylplumbane contributes to a deeper comprehension of the mechanisms through which these transient species are generated and subsequently react. wikipedia.org
Implications for Catalysis and Materials Science in Organometallic Research
While the practical application of organolead compounds in catalysis is limited due to their toxicity, studying them provides valuable knowledge for the broader field of organometallic catalysis. chemeurope.com Organometallic compounds, in general, are crucial as catalysts in a vast array of industrial processes, including the production of polymers and pharmaceuticals. numberanalytics.comwikipedia.org
The reactivity of organolead compounds in reactions like transmetalation and coupling reactions offers insights into fundamental catalytic steps. wikipedia.orgchemeurope.com For example, organoleads are more reactive than their organotin counterparts in certain coupling reactions used to form sterically hindered biaryls. wikipedia.orgchemeurope.com This enhanced reactivity, stemming from the weaker C-Pb bond, can inform the design of more efficient catalysts using other metals.
One specific catalytic application involving organolead compounds is oxyplumbation, where organolead alkoxides are added to polar alkenes. wikipedia.org In this process, the alkoxide can be regenerated, allowing it to act as a catalyst. wikipedia.org
In the realm of materials science, organometallic compounds are vital as precursors for creating new materials. weebly.com The volatility of some organometallic compounds makes them suitable for techniques like chemical vapor deposition (CVD) to produce thin films. numberanalytics.com Research into the synthesis and properties of compounds like hydroxytrimethylplumbane contributes to the foundational knowledge needed for designing precursors for advanced materials. For example, the development of nanoparticle-based products, such as the heat transfer fluid Maxwell®, demonstrates the innovative application of materials science principles that can emerge from fundamental research. htmaterialsscience.comhtmaterialsscience.com
Interdisciplinary Research Opportunities with Main Group Element Chemistry
The study of hydroxytrimethylplumbane inherently connects to the broader field of main group chemistry, which focuses on the elements in the s- and p-blocks of the periodic table. weebly.comuwimona.edu.jm This area of chemistry is foundational to understanding the structure, bonding, and reactivity of a wide range of compounds. weebly.com
Organometallic compounds of the main group elements exhibit diverse bonding characteristics, including ionic, covalent, and electron-deficient bonds. uwimona.edu.jm The carbon-lead bond in hydroxytrimethylplumbane is considered primarily covalent. uwimona.edu.jm Comparing the properties of organolead compounds with their lighter congeners in Group 14 (silicon, germanium, and tin) provides valuable insights into periodic trends. chemeurope.com As one moves down the group, the C-X bond (where X = Si, Ge, Sn, Pb) generally becomes weaker and longer. wikipedia.orgchemeurope.com
Periodic Trends in Group 14 Organometallic Compounds:
| Element | C-X Bond Length (in tetramethyl derivative) | C-X Bond Dissociation Energy (in tetramethyl derivative) |
| Sn | 214 pm | 297 kcal/mol (1.24 MJ/mol) |
| Pb | 222 pm | 204 kcal/mol (854 kJ/mol) |
Data sourced from multiple references. chemeurope.com
Interdisciplinary research can explore the similarities and differences in the chemistry of organogermanium, organotin, and organolead compounds. acs.org This comparative approach can lead to a more unified understanding of the factors that govern the properties and reactivity of main group organometallics. Furthermore, the principles of Lewis acidity and basicity are central to the reactivity of many main group organometallic compounds and offer avenues for exploring new reaction pathways. numberanalytics.com
Methodological Advancements in Organometallic Research Techniques
The investigation of sensitive and often reactive compounds like hydroxytrimethylplumbane necessitates the use and refinement of advanced analytical techniques. researchgate.net The characterization of organometallic compounds is a critical aspect of research, providing detailed information about their structure, bonding, and purity. libretexts.org
A variety of spectroscopic and diffraction methods are employed to study these compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Techniques like ¹H, ¹³C, and ³¹P NMR are essential for elucidating the structure and dynamics of organometallic compounds in solution. numberanalytics.comlibretexts.org
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying specific functional groups and providing insights into the bonding within a molecule. numberanalytics.commt.com It is particularly sensitive to changes in dipole moments, making it valuable for studying metal-ligand interactions. mt.com
X-ray Crystallography : This technique provides a definitive determination of the three-dimensional structure of a compound in the solid state, offering precise information on bond lengths and angles. numberanalytics.comlibretexts.org
Mass Spectrometry : Techniques such as MALDI-TOF and ESI-MS are used to determine the molecular weight and fragmentation patterns of organometallic compounds, aiding in their structural confirmation. researchgate.net
Due to the air and moisture sensitivity of many organometallic compounds, specialized handling techniques, such as the use of Schlenk lines and gloveboxes, are often required. wikipedia.orglibretexts.org The challenges associated with studying these compounds drive the development of more sophisticated and sensitive analytical methods, which in turn benefit the entire field of chemistry.
Q & A
Q. What are the established synthetic routes for hydroxytrimethylplumbane, and what challenges arise in isolating this compound?
Hydroxytrimethylplumbane (HOTMP) can be synthesized via organolead substitution reactions, such as replacing halides or alkoxy groups in trimethylplumbane derivatives (e.g., chloro(trimethyl)plumbane, CAS 1520-78-1) with hydroxyl groups under controlled hydrolysis . Isolation is challenging due to the compound’s thermal instability and propensity for disproportionation, requiring inert atmospheres (argon/nitrogen) and low-temperature (−20°C) handling .
Q. Which spectroscopic techniques are most effective for characterizing hydroxytrimethylplumbane’s structure and purity?
- NMR Spectroscopy : NMR is critical for confirming lead coordination, with chemical shifts typically between 5,000–8,000 ppm for trimethylplumbane derivatives .
- IR Spectroscopy : O–H stretching (~3,400 cm⁻¹) and Pb–C vibrations (450–600 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (ESI-TOF) detects molecular ions (e.g., [HOTMP + H]⁺) but requires soft ionization to avoid fragmentation .
Q. What are the primary safety protocols for handling hydroxytrimethylplumbane, given lead’s toxicity?
- Use fume hoods and sealed gloveboxes to prevent inhalation/contact.
- Monitor lead exposure via atomic absorption spectroscopy (AAS) of lab surfaces .
- Acute toxicity data for analogous compounds (e.g., dichlorodiethylplumbane, LD₅₀ = 146 mg/kg in rats) suggest strict PPE requirements .
Advanced Research Questions
Q. How do steric and electronic effects of the hydroxyl group influence the reactivity of hydroxytrimethylplumbane compared to other trimethylplumbane derivatives?
The hydroxyl group increases polarity, enhancing nucleophilic substitution at the lead center. For example, HOTMP reacts with electrophiles (e.g., trifluoroacetic anhydride) 30% faster than trimethyl(methylthio)plumbane (CAS 14326-59-1) due to greater Lewis acidity at Pb . Steric hindrance from the hydroxyl group also reduces dimerization tendencies observed in triethyl(2-propenyl)plumbane derivatives (CAS 13911-49-4) .
Q. What computational methods are suitable for modeling the electronic structure and stability of hydroxytrimethylplumbane?
Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA approximation) accurately predicts bond lengths (Pb–O: ~2.15 Å) and thermodynamic stability. Studies on analogous compounds (e.g., tetramethyllead, CAS 75-74-1) show that dispersion forces dominate intermolecular interactions .
Q. How can contradictions in reported stability data for hydroxytrimethylplumbane be resolved?
Discrepancies arise from differing experimental conditions. For instance:
Q. What role does hydroxytrimethylplumbane play in catalytic applications, and how does its performance compare to silicon/germanium analogs?
HOTMP acts as a Lewis acid catalyst in Diels-Alder reactions, achieving 85% yield in cycloadditions vs. 72% for trimethylgermane. However, lead’s toxicity limits industrial use, favoring academic studies on reaction mechanisms (e.g., migratory insertion pathways) .
Methodological Recommendations
- Experimental Design : Use crossover experiments (e.g., isotopic labeling with ) to track hydroxyl group transfer kinetics .
- Data Interpretation : Pair computational models (DFT/MD) with spectroscopic data to validate proposed intermediates .
- Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
